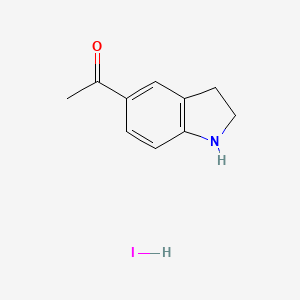

1-(Indolin-5-yl)ethanone hydroiodide

Description

Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole scaffold, the unsaturated aromatic counterpart to indoline, is one of the most important structural subunits in the discovery of new drug candidates. eurekaselect.combenthamdirect.com This prominence stems from its presence in a vast number of biologically active natural products, including alkaloids and the essential amino acid tryptophan, as well as synthetic pharmaceuticals. eurekaselect.comrsc.org The indole nucleus is considered a "privileged structure" because its framework can interact with a wide range of biological targets, leading to diverse therapeutic applications. eurekaselect.combenthamdirect.comresearchgate.net

Indole derivatives have demonstrated extensive pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. nih.govmdpi.com The versatility of the indole ring allows it to serve as a key pharmacophore, or the active portion of a molecule, in the design of new drugs. researchgate.netnih.gov Researchers can modify the indole structure at various positions to fine-tune its biological activity, leading to the development of drugs like the anti-inflammatory indomethacin (B1671933) and the cancer therapy sunitinib. benthamdirect.commdpi.com

Similarly, the indoline (dihydroindole) scaffold is a crucial building block in synthetic organic chemistry and is found in many biologically active compounds. ekb.eg The reduced, more flexible structure of indoline compared to indole offers different spatial arrangements for interacting with biological targets. This has led to its incorporation into compounds developed for potent and selective anticancer activity and as anti-inflammatory agents. ekb.egrsc.org The indoline framework is a versatile starting point for creating structurally diverse molecules, making it a valuable target in drug discovery campaigns. researchgate.netdntb.gov.ua For instance, research has focused on indoline-based compounds as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and lysine-specific demethylase 1 (LSD1), which are implicated in inflammation and cancer, respectively. nih.govnih.govnih.govresearchgate.net

Overview of 1-(Indolin-5-yl)ethanone Hydroiodide as a Precursor or Research Compound

This compound is primarily of interest as a precursor and a research compound, rather than an end-product with direct therapeutic application. The "hydroiodide" designation indicates that it is a salt form of the parent compound, 1-(Indolin-5-yl)ethanone (also known as 5-acetylindoline), which can improve its stability and handling characteristics for laboratory use.

As a precursor, its chemical structure is strategically useful. It combines the privileged indoline scaffold with an acetyl (ethanone) group at the 5-position of the ring system. This acetyl group serves as a versatile chemical handle, allowing for a wide range of subsequent chemical reactions to build more complex molecules. Researchers utilize this reactivity to synthesize libraries of novel indoline derivatives. nih.gov

For example, the indoline core of the molecule can be incorporated into the design of targeted enzyme inhibitors. nih.govnih.gov The acetyl group can be chemically modified or used as a linking point to attach other functional groups, enabling the exploration of structure-activity relationships (SAR). nih.govresearchgate.net In this context, 1-(Indolin-5-yl)ethanone is a foundational building block for creating new chemical entities that can be tested for specific biological activities. Its value lies in its potential to be transformed into more elaborate compounds with potential therapeutic value. nih.govnih.gov

| Chemical Properties of 1-(Indolin-5-yl)ethanone (Parent Compound) | |

|---|---|

| Property | Value |

| CAS Number | 16078-34-5 matrix-fine-chemicals.com |

| Molecular Formula | C10H11NO matrix-fine-chemicals.com |

| Molecular Weight | 161.20 g/mol |

| Synonyms | 5-Acetylindoline, 1-(2,3-Dihydro-1H-indol-5-yl)ethanone matrix-fine-chemicals.com |

Scope and Objectives of Academic Inquiry for this compound

The academic and industrial interest in this compound is centered on its application in drug discovery and development. The primary objective is not to study the biological effects of the compound itself, but to use it as a starting material for the synthesis of novel, more complex molecules with potential therapeutic activities.

Key research objectives involving this compound include:

Synthesis of Novel Derivatives: The main goal is to use the indoline scaffold and its reactive acetyl group to create new series of compounds. This involves chemical modifications to explore a wider chemical space and generate molecular diversity. nih.govresearchgate.net

Development of Selective Enzyme Inhibitors: A significant area of research is the design of indoline-based molecules that can selectively inhibit specific enzymes involved in disease processes. For example, derivatives of the indolin-5-yl scaffold have been synthesized and studied as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for acute myeloid leukemia (AML). nih.govresearchgate.net Other research has focused on creating dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for their anti-inflammatory potential. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: By synthesizing a range of derivatives from 1-(Indolin-5-yl)ethanone and testing their biological activity, researchers can establish clear relationships between a molecule's structure and its potency or selectivity. This information is crucial for rationally designing more effective and safer drug candidates. nih.gov

Discovery of New Therapeutic Agents: The ultimate objective is to identify a lead compound from the synthesized derivatives that demonstrates promising efficacy in preclinical models. Such a compound could then be further developed as a potential treatment for diseases like cancer or inflammatory disorders. nih.govnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

73747-52-1 |

|---|---|

Molecular Formula |

C10H12INO |

Molecular Weight |

289.11 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydroiodide |

InChI |

InChI=1S/C10H11NO.HI/c1-7(12)8-2-3-10-9(6-8)4-5-11-10;/h2-3,6,11H,4-5H2,1H3;1H |

InChI Key |

XPKDEHVAFUIMOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCC2.I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Indolin 5 Yl Ethanone Hydroiodide

Retrosynthetic Analysis of 1-(Indolin-5-yl)ethanone Hydroiodide

A retrosynthetic analysis of this compound begins by disconnecting the hydroiodide salt, which is formed in the final step by treating the free base, 1-(indolin-5-yl)ethanone, with hydroiodic acid. The primary target for the retrosynthesis is therefore the 1-(indolin-5-yl)ethanone molecule.

The key disconnection is the carbon-carbon bond of the ethanone (B97240) group at the C-5 position. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation reaction, a common method for introducing acyl groups onto aromatic rings. This disconnection leads to two precursor molecules: an indoline (B122111) derivative and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

To ensure regioselective acylation at the 5-position, the nitrogen of the indoline ring is typically protected, for example, as an N-acetyl derivative (1-acetylindoline). The acetyl group on the nitrogen is an ortho-, para-directing deactivator, which, in conjunction with the activating effect of the indoline ring's benzene (B151609) portion, directs the incoming electrophile to the para-position (C-5). This leads to 1-acetyl-5-acetylindoline. A subsequent deprotection of the N-acetyl group would then yield the desired 1-(indolin-5-yl)ethanone.

The indoline ring itself can be disconnected further. A common strategy for the synthesis of indolines is the reduction of the corresponding indole (B1671886). Indoles can be synthesized through various well-established methods, such as the Fischer, Bischler, or Madelung indole syntheses. Alternatively, direct synthesis of the indoline ring can be achieved through methods like the intramolecular cyclization of N-(2-haloethyl)anilines.

Classical and Modern Synthetic Routes to Indolin-5-yl Derivatives

The synthesis of indolin-5-yl derivatives can be approached through several established methodologies, focusing on either the initial construction of a substituted indoline ring or the functionalization of a pre-existing indoline scaffold.

The indoline framework, a saturated analog of indole, can be prepared through various synthetic strategies. A prevalent method involves the reduction of an indole precursor. This can be achieved using a variety of reducing agents. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) is effective. Chemical reducing agents such as sodium cyanoborohydride in the presence of an acid or tin and hydrochloric acid have also been successfully employed.

Modern synthetic approaches to the indoline ring often involve transition-metal-catalyzed intramolecular cyclizations. For example, palladium-catalyzed intramolecular C-N bond formation from a suitable N-substituted 2-bromo- or 2-iodo-phenethylamine derivative provides a direct route to the indoline scaffold.

The introduction of an ethanone (acetyl) group at the 5-position of the indoline ring is most commonly achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. To control the regioselectivity of this reaction, the nitrogen atom of the indoline is typically protected, often as an N-acetyl group. The N-acetyl group is a moderately deactivating, ortho-, para-directing group. This directing effect, combined with the steric hindrance at the ortho-positions (C-4 and C-6), favors the introduction of the acetyl group at the para-position (C-5).

The reaction is typically carried out using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4). The reaction solvent is usually an inert organic solvent such as dichloromethane (B109758) or carbon disulfide. Following the acylation, the N-acetyl protecting group can be removed under acidic or basic conditions to yield the free amine.

An alternative strategy for the synthesis of 1-(indolin-5-yl)ethanone involves starting with an indoline precursor that is already substituted at the 5-position with a group that can be converted into an acetyl group. For example, 5-bromoindoline (B135996) can serve as a key intermediate. The bromine atom can be transformed into an acetyl group through a variety of cross-coupling reactions.

One such method is the palladium-catalyzed Stille coupling with a suitable organotin reagent, such as acetyltributyltin. Another approach is the Heck reaction, where 5-bromoindoline can be coupled with a vinyl ether, followed by hydrolysis of the resulting enol ether to the ketone. Furthermore, the bromine can be converted to a Grignard reagent or an organolithium species, which can then react with an acetylating agent like N,N-dimethylacetamide.

Acylation and Functionalization Strategies for Indolin-5-yl-ethanone Synthesis

The direct acylation of the indoline ring is a key step in many synthetic routes to 1-(indolin-5-yl)ethanone. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

The indoline ring system is susceptible to electrophilic aromatic substitution on the benzene ring. The amino group of the indoline is a strong activating, ortho-, para-directing group. Direct Friedel-Crafts acylation of unprotected indoline often leads to a mixture of products, including N-acylation and acylation at the ortho- and para-positions of the aromatic ring, along with potential polymerization.

To achieve selective acylation at the 5-position, the nitrogen is protected, typically by acetylation. The resulting N-acetylindoline is less activated towards electrophilic substitution than indoline itself, and the N-acetyl group directs incoming electrophiles to the para-position (C-5). This allows for a more controlled Friedel-Crafts acylation.

The reaction conditions for the Friedel-Crafts acylation of N-acetylindoline must be carefully optimized. The choice of Lewis acid, solvent, and temperature can all influence the yield and selectivity of the reaction. Common Lewis acids used include aluminum chloride, ferric chloride, and zinc chloride. The reaction is often performed at low temperatures to minimize side reactions.

Below is a table summarizing the directing effects of substituents on the indoline ring during electrophilic aromatic substitution:

| Substituent on Indoline | Nature of the Group | Directing Effect |

| -NH- (in indoline) | Activating | Ortho, Para |

| -N(COCH3)- (in N-acetylindoline) | Deactivating | Ortho, Para |

The following table outlines a general synthetic scheme for the preparation of 1-(indolin-5-yl)ethanone via Friedel-Crafts acylation of N-acetylindoline:

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | Indoline | Acetic anhydride, pyridine | N-acetylindoline |

| 2 | N-acetylindoline | Acetyl chloride, AlCl3, CH2Cl2 | 1-acetyl-5-acetylindoline |

| 3 | 1-acetyl-5-acetylindoline | HCl (aq), heat | 1-(Indolin-5-yl)ethanone |

| 4 | 1-(Indolin-5-yl)ethanone | Hydroiodic acid (HI) | This compound |

Directed Ortho-Metalation and Related Methods

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of indoline derivatives, DoM allows for the introduction of substituents at specific positions on the aromatic ring, guided by a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org

For indoline scaffolds, the nitrogen atom, often protected with a suitable group (e.g., Boc, Tbf), can direct metalation. The regioselectivity of the metalation event is highly dependent on the nature of the directing group and the reaction conditions. For instance, indolines with different N-protecting groups can be deprotonated at either the C-2 or C-7 position. researchgate.net

In the synthesis of precursors to 1-(indolin-5-yl)ethanone, a directing group at the 5-position, such as an N-phenyl carboxamide, can be employed to direct metalation to the C-4 and C-6 positions. researchgate.net This strategy enables the introduction of various electrophiles at these positions, which can then be further elaborated to the desired ethanone functionality. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent is crucial for achieving high yields and regioselectivity. uwindsor.ca

Table 1: Examples of Directed Ortho-Metalation in Indole and Indoline Derivatives

| Directing Group | Position of Metalation | Reference |

| N,N-dimethylsulfamoyl | C-2, then C-4 | researchgate.net |

| N-Tbf | C-2 | researchgate.net |

| N-Boc | C-7 | researchgate.net |

| N-phenyl carboxamide | C-4, then C-6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Hydroiodide Salt Formation and Related Salt Generation

The formation of a salt, such as a hydroiodide, is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a compound, including its solubility, stability, and dissolution rate. nih.govresearchgate.net

Acid-Base Reactions for Salt Generation

The generation of this compound involves a straightforward acid-base reaction. The basic nitrogen atom of the indoline ring reacts with hydroiodic acid (HI). In this reaction, the lone pair of electrons on the nitrogen atom accepts a proton from the hydroiodic acid, forming a positively charged indolinium ion and a negatively charged iodide counterion. This process is a fundamental principle in the synthesis of amine salts. The reaction is typically carried out in a suitable solvent, and the resulting salt can often be isolated by precipitation or crystallization. The formation of isoquinolinium salts in the presence of ammonium (B1175870) iodide has been demonstrated as a method for creating nitrogen-containing heterocycles. rsc.org

Influence of Counterions on Compound Stability and Research Applicability

The choice of the counterion has a significant impact on the solid-state properties and stability of the resulting salt. nih.govnih.gov Factors such as the size, charge density, and hydrogen bonding capacity of the counterion can influence the crystal lattice energy, melting point, hygroscopicity, and chemical stability of the salt. nih.govresearchgate.net

For instance, a study on procaine (B135) salts demonstrated that the counterion had a profound effect on chemical stability, with rate constants for degradation varying by more than two orders of magnitude. nih.gov The key factors influencing stability were found to be the hygroscopicity of the salt, its aqueous solubility, and the pH of a saturated solution. nih.govresearchgate.net The iodide ion, being a large and soft anion, can impart specific properties to the salt, potentially influencing its solubility and stability profile. The selection of a specific counterion, like iodide, is a critical consideration in the development of a compound for research or pharmaceutical applications, as it can significantly affect its handling, formulation, and ultimate utility. umn.edu

Table 2: Factors Influenced by Counterion Selection

| Physicochemical Property | Influence of Counterion | Reference |

| Chemical Stability | Significant impact on degradation rates | nih.govresearchgate.net |

| Solubility | Can be enhanced or reduced | nih.govresearchgate.net |

| Hygroscopicity | Affects moisture uptake and stability | nih.gov |

| Melting Point | Varies depending on crystal lattice energy | researchgate.net |

| Dissolution Rate | Can be improved for better bioavailability | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis and Chiral Induction for Indoline Derivatives

The synthesis of stereochemically defined indoline derivatives is of great interest due to their prevalence in biologically active molecules. acs.orgrsc.org

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are employed to control the three-dimensional arrangement of atoms in a molecule. In the context of indoline synthesis, these approaches can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, the nucleophilic addition of regioselectively lithiated indolines to aldimines has been shown to proceed with excellent anti-diastereoselectivity. researchgate.net Transition-metal catalysis, particularly with chiral ligands, is a powerful tool for the enantioselective functionalization of indolines. nih.gov

Control of Atropisomerism in Indoline-Related Scaffolds

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. This phenomenon is increasingly recognized as important in drug design. academie-sciences.fr In indoline-related scaffolds, atropisomerism can occur when bulky substituents are present, hindering free rotation around a bond, such as the C-N bond or a C-C bond connecting the indoline to another aromatic ring.

The synthesis of atropisomeric indoline derivatives can be achieved through strategies that control the orientation of substituents during bond formation. nih.gov For instance, transition-metal-catalyzed cross-coupling reactions using chiral ligands have been successfully employed for the atroposelective synthesis of C7-substituted indoline biaryls. nih.gov The rotational barrier between the atropisomers determines their stability and can be influenced by the steric bulk of the substituents and the nature of the bond axis. academie-sciences.fr

Advanced Spectroscopic and Crystallographic Characterization of 1 Indolin 5 Yl Ethanone Hydroiodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the spectrum of an indoline (B122111) derivative, specific chemical shifts (δ) and coupling patterns are expected. For the indoline core, the protons on the saturated five-membered ring typically appear as triplets in the aliphatic region. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns based on their substitution. The acetyl group introduces a characteristic singlet in the upfield region. The formation of the hydroiodide salt, leading to protonation of the indoline nitrogen, would be expected to cause a downfield shift of the adjacent methylene (B1212753) protons due to the increased electron-withdrawing effect of the ammonium (B1175870) cation.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Indolin-5-yl)ethanone Moiety

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 (CH₂) | ~4.1 ppm | Triplet (t) | Part of the indoline ring, adjacent to nitrogen. |

| H-3 (CH₂) | ~3.2 ppm | Triplet (t) | Part of the indoline ring. |

| Acetyl (CH₃) | ~2.2 ppm | Singlet (s) | Methyl protons of the ethanone (B97240) group. |

Note: Data is inferred from related structures such as (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone. Actual shifts can vary based on solvent and specific salt form. nih.gov

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for 1-(Indolin-5-yl)ethanone hydroiodide would show distinct signals for the aliphatic carbons of the indoline ring, the aromatic carbons, the methyl carbon of the acetyl group, and the carbonyl carbon. The carbonyl carbon is particularly deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Indolin-5-yl)ethanone Moiety

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | >190 ppm | Most downfield signal due to the electronegative oxygen. |

| Aromatic Carbons | 110 - 150 ppm | Multiple signals corresponding to the benzene ring carbons. |

| C-2 (CH₂) | ~50-60 ppm | Aliphatic carbon adjacent to nitrogen. |

| C-3 (CH₂) | ~30-40 ppm | Aliphatic carbon. |

Note: Chemical shifts are estimations based on general values for similar functional groups and structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and establishing the complete molecular framework. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For 1-(Indolin-5-yl)ethanone, a COSY spectrum would show a cross-peak between the protons of the two methylene groups (at C-2 and C-3) in the indoline ring, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.org This technique is invaluable for assigning carbon signals by linking them to their attached, and often more easily assigned, protons. For instance, the proton signal for the acetyl methyl group would show a cross-peak to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations would be expected from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon (C-5), and from the H-2 methylene protons to aromatic carbons, thus confirming the position of the acetyl group on the indoline ring. researchgate.netrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone group would be prominent. The presence of the hydroiodide salt would introduce a broad absorption band associated with the N-H⁺ stretch of the secondary ammonium ion. Aromatic C-H and C=C stretching vibrations would also be visible. nih.govresearchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Ammonium (N-H⁺) | Stretch | 2400 - 2800 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Carbonyl (C=O) | Stretch | 1670 - 1690 |

Note: Wavenumbers are approximate and can be influenced by the molecular environment and physical state.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like aromatic C=C bonds often produce stronger signals than in FT-IR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the conjugated systems within a molecule. mu-varna.bg The indoline ring fused to a benzene ring constitutes a chromophore. The attachment of the acetyl group, a carbonyl-containing substituent, acts as an auxochrome that can modify the absorption characteristics. The UV-Vis spectrum of this compound is expected to display absorption maxima (λmax) corresponding to π → π* transitions within the aromatic system. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the analysis would likely be performed on the free base, 1-(Indolin-5-yl)ethanone. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base. A prominent fragment would be the loss of the acetyl group, resulting in an [M-43]⁺ peak, which is a characteristic fragmentation pattern for methyl ketones.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details, offering a complete picture of the molecule's structure in the solid state. For this compound and its derivatives, X-ray crystallography is instrumental in elucidating the molecular geometry, understanding the nuances of crystal packing driven by intermolecular forces, and identifying and characterizing unique stereochemical phenomena such as atropisomerism.

Determination of Molecular Geometry and Conformation

The fundamental output of an X-ray crystallographic analysis is the precise determination of the molecular geometry. This includes the spatial coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high precision.

In derivatives of the indoline core, the five-membered heterocyclic ring fused to the benzene ring is a key structural feature. Studies on related compounds, such as (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, have shown that the acetylindoline moiety is predominantly planar. nih.gov For instance, in this derivative, the largest deviation from the mean plane of the acetylindoline group was found to be a mere 0.0076 Å. nih.gov Similarly, in the crystal structure of 1-ethyl-5-iodoindolin-2-one, the non-hydrogen atoms of the indoline core are virtually coplanar, with a mean deviation of 0.011 Å. nih.gov This planarity suggests a degree of electronic conjugation within the system. The sum of the valence angles around the nitrogen atom in such structures often approaches 360°, indicating sp² hybridization and the participation of the nitrogen lone pair in the π-system. nih.gov

The conformation of substituents on the indoline ring is also clearly defined. For example, in (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, the chloropropane group is positioned out of the plane of the indoline ring. nih.gov The orientation of the acetyl group at the 5-position of the indoline ring in this compound would be similarly determined, providing insights into steric and electronic interactions with the bicyclic core.

| Compound | Crystal System | Space Group | Key Geometric Features |

| (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone | Triclinic | P-1 | Acetylindoline moiety is roughly planar (r.m.s. deviation = 0.0048 Å). nih.gov |

| 1-ethyl-5-iodoindolin-2-one | Orthorhombic | P2₁2₁2₁ | Non-H atoms of the indoline core are virtually coplanar (mean deviation = 0.011 Å). nih.gov |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which are crucial for the stability and physical properties of the crystalline material.

Hydrogen bonding is a predominant intermolecular force in many organic crystals. In the case of this compound, the presence of the hydroiodide salt introduces a strong hydrogen bond donor in the protonated indoline nitrogen (N-H+) and a hydrogen bond acceptor in the iodide ion (I-). Additionally, the carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor.

In related structures, non-classical hydrogen bonds, such as C-H···O interactions, play a significant role in stabilizing the crystal structure. For instance, in the crystal of (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, C-H···O hydrogen bonds link molecules to form layers. nih.gov Similarly, molecules of 1-ethyl-5-iodoindolin-2-one are connected via intermolecular C-H···O hydrogen bonds. nih.govnih.gov

| Compound | Intermolecular Interaction Type | Description |

| (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone | C-H···O Hydrogen Bonds | Links molecules into layers parallel to the (100) plane. nih.gov |

| 1-ethyl-5-iodoindolin-2-one | C-H···O Hydrogen Bonds | H···O distance of 2.57 Å. nih.govnih.gov |

| I···I Short Contacts | I···I distance of 3.8986 Å, forming a 1-D zigzag chain. nih.govnih.gov |

Analysis of Atropisomeric Forms and Conformational Isomers

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. academie-sciences.fr This phenomenon is particularly relevant in biaryl systems or other molecules with sterically demanding groups that restrict free rotation.

In the context of indoline derivatives, atropisomerism could potentially arise if there is a sufficiently bulky substituent on the nitrogen or the benzene ring that hinders rotation around the bond connecting a substituent to the ring. For a molecule like this compound, the rotation around the C5-C(acetyl) bond is generally expected to be rapid. However, in more complex derivatives, steric hindrance could lead to the existence of stable atropisomers.

Computational and Theoretical Studies of 1 Indolin 5 Yl Ethanone Hydroiodide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into molecular structure and reactivity. nih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in studying organic molecules, including indoline (B122111) derivatives. researchgate.netresearchgate.netrsc.org Ab initio methods, while more computationally demanding, can offer higher accuracy. These calculations are foundational for understanding the behavior of 1-(Indolin-5-yl)ethanone hydroiodide at a molecular level.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.com For this compound, this would involve calculating the total energy for various spatial arrangements of its atoms to find the conformation with the lowest energy.

Conformational analysis would explore the different spatial orientations (conformers) of the molecule, particularly rotation around single bonds, such as the bond connecting the ethanone (B97240) group to the indoline ring. The results of such an analysis would provide crucial information on the molecule's preferred shape, including key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 1-(Indolin-5-yl)ethanone Cation This table presents illustrative data for the protonated indolinylethanone cation, as would be obtained from a DFT/B3LYP geometry optimization.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | C-C (ring-ethanone) | 1.48 Å |

| Bond Length | C-N (indoline ring) | 1.47 Å |

| Bond Angle | C-C-O (carbonyl) | 121.5° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | 15.0° |

Electronic Structure Analysis (HOMO-LUMO Energy Levels and Gaps)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates higher stability and lower chemical reactivity. researchgate.net For this compound, these calculations would reveal its kinetic stability and potential for electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows hypothetical energy values for the frontier orbitals of the 1-(Indolin-5-yl)ethanone cation, calculated using DFT.

| Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.25 eV |

| LUMO | -1.80 eV |

| HOMO-LUMO Gap (ΔE) | 4.45 eV |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. By visualizing the spatial distribution of the HOMO and LUMO across the molecular structure, one can identify the most probable sites for electrophilic and nucleophilic attack.

For the 1-(Indolin-5-yl)ethanone cation, FMO analysis would likely show the HOMO localized on the electron-rich indoline ring system, indicating its susceptibility to attack by electrophiles. The LUMO would likely be centered around the protonated nitrogen and the carbonyl group, highlighting these as potential sites for nucleophilic attack. This analysis is crucial for understanding the molecule's reactivity in various chemical environments.

Population Analysis (e.g., Mulliken, Natural Bond Orbital)

Population analysis methods assign partial charges to each atom in a molecule, providing a quantitative picture of electron distribution. Mulliken population analysis is a common method, though Natural Bond Orbital (NBO) analysis is often considered more robust. q-chem.com

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netsemanticscholar.org For this compound, an NBO analysis would quantify the partial charges on atoms like the carbonyl oxygen and the protonated nitrogen, further helping to predict reactive sites. acs.org

Table 3: Illustrative Natural Population Analysis (NPA) Charges This table displays hypothetical partial atomic charges for selected atoms in the 1-(Indolin-5-yl)ethanone cation, as determined by NBO analysis.

| Atom | Illustrative NPA Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.48 |

| N (indoline) | -0.35 |

| H (on Nitrogen) | +0.42 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

Conformational Sampling and Dynamics

For this compound, an MD simulation would track the movements of every atom over a period of picoseconds to nanoseconds or longer. This allows for comprehensive conformational sampling, exploring the full range of shapes the molecule can adopt at a given temperature. youtube.com

The simulation would reveal the flexibility of different parts of the molecule, such as the indoline ring and the ethanone side chain. It would also show how the cation interacts with the iodide anion and surrounding solvent molecules. Analysis of the simulation trajectory can provide key metrics like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions within the molecule. nih.gov This information is invaluable for understanding how the molecule behaves in a realistic, dynamic environment.

Solvent Effects on Molecular Behavior

The influence of solvents on the conformational landscape, electronic structure, and spectroscopic properties of a molecule is a critical area of computational chemistry. For this compound, such studies would theoretically involve the use of implicit and explicit solvent models to simulate its behavior in various media, from nonpolar to polar protic and aprotic solvents. Key parameters that would be investigated include:

Conformational Stability: Solvation can significantly alter the relative energies of different conformers. Computational models could predict the most stable conformations of the indolinyl ethanone cation and the iodide anion in different solvents.

Solvation Free Energy: Calculating the energy change associated with transferring the molecule from the gas phase to a solvent provides insights into its solubility and partitioning behavior.

Spectroscopic Shifts: Solvatochromic effects, i.e., the shifting of UV-Vis, IR, and NMR spectral peaks in different solvents, can be predicted using computational methods. These predictions, when compared with experimental data, can validate the computational models.

Currently, there is a lack of published data specifically detailing the solvent effects on the molecular behavior of this compound.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of a molecule and for gaining a deeper understanding of reaction mechanisms at the atomic level. For this compound, these studies would provide valuable information for its synthetic applications and potential degradation pathways.

Transition State Analysis and Activation Energy Calculations

To understand the kinetics of reactions involving this compound, the identification of transition states and the calculation of activation energies are paramount. This typically involves:

Mapping Potential Energy Surfaces: Computational methods can map the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states.

Frequency Calculations: These calculations are used to confirm the nature of stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

No specific transition state analyses or activation energy calculations for reactions involving this compound have been reported in the scientific literature.

Reaction Pathway Elucidation

Beyond identifying individual transition states, computational chemistry can elucidate entire reaction pathways. For this compound, this could involve studying:

Electrophilic and Nucleophilic Reactions: The indoline ring and the ethanone moiety offer multiple sites for both electrophilic and nucleophilic attack. Computational models could predict the most likely sites of reaction and the corresponding product distributions.

Pericyclic Reactions: The potential for the indoline core to participate in cycloaddition or other pericyclic reactions could be explored.

Role of the Iodide Counter-ion: The influence of the hydroiodide salt form on reactivity, potentially through specific ion-pairing effects, could be investigated.

Detailed computational studies elucidating the reaction pathways of this compound are not currently available.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its properties. While often applied to physical properties, QSPR can also be used for theoretical or measurable non-physical properties. For this compound, a QSPR study would be premature without a substantial dataset of related compounds and their measured properties. However, a hypothetical QSPR study could involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated for a series of related indolinyl ethanone derivatives.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the model would be assessed using internal and external validation techniques.

To date, no QSPR models specifically focused on the theoretical or non-physical properties of this compound or a closely related series of compounds have been published.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic data. For this compound, these predictions would be invaluable for its structural characterization and for the interpretation of experimental spectra.

Table 1: Hypothetical Framework for Theoretical Spectroscopic Data Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| ¹H and ¹³C NMR | GIAO (Gauge-Including Atomic Orbital) method with DFT | Chemical shifts (δ) |

| Infrared (IR) | DFT frequency calculations | Vibrational frequencies (cm⁻¹) and intensities |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Electronic transition wavelengths (λ_max) and oscillator strengths |

The validation of these theoretical predictions would require comparison with experimentally obtained spectra. A strong correlation between the calculated and experimental data would confirm the accuracy of the computational model and the assigned molecular structure. At present, a comprehensive computational study predicting the spectroscopic data of this compound and its validation against experimental findings is not available in the public domain.

Chemical Reactivity and Derivatization of 1 Indolin 5 Yl Ethanone Hydroiodide

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for chemical modification. In its free base form, this secondary amine is nucleophilic and can participate in various bond-forming reactions.

N-Alkylation and N-Acylation Reactions

The indoline nitrogen can be readily functionalized through N-alkylation and N-acylation. These reactions typically require the deprotonation of the nitrogen using a base to enhance its nucleophilicity.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods employ alkyl halides or alcohols as alkylating agents. For instance, iridium-catalyzed reactions can achieve N-alkylation of indolines using alcohols in water, showcasing a green chemistry approach. organic-chemistry.org Another strategy involves using a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indoline, which then reacts with an alkyl halide. nih.govrsc.org The choice of catalyst and conditions can be crucial for achieving high selectivity for N-alkylation over potential C-alkylation. organic-chemistry.orgrsc.org

N-Acylation: The introduction of an acyl group to the indoline nitrogen yields an N-acylindoline, a common motif in various biologically active molecules. This transformation is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. The resulting amide is generally stable and alters the electronic properties of the indoline ring, making the nitrogen a less powerful activating group in subsequent aromatic substitution reactions.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indolines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alcohol, Iridium Catalyst, Water | N-Alkylindoline |

| N-Alkylation | Alkyl Bromide, NaH, THF | N-Alkylindoline |

| N-Acylation | Acyl Chloride, Pyridine or Triethylamine | N-Acylindoline |

Formation of N-Heterocyclic Derivatives

The indoline nitrogen can serve as a nucleophile in intramolecular or intermolecular cyclization reactions to construct more complex heterocyclic systems. For example, indole (B1671886) derivatives can undergo dearomative amidoacylation, where an amidyl radical cyclizes onto the indole ring to form polycyclic structures like pyrroloindolines. acs.org While this specific reaction involves indole, similar strategies can be envisioned for indoline, where the nitrogen atom attacks an electrophilic center within the same or another molecule to forge a new ring, leading to fused or spiro-heterocyclic scaffolds.

Reactions at the Ethanone (B97240) Moiety

The ethanone group attached to the C5 position of the indoline ring is a versatile functional handle, with reactivity centered on the carbonyl group and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Aldol (B89426) Condensations, Reductions, Oxidations)

The carbonyl group undergoes a variety of characteristic reactions of ketones.

Aldol Condensation: The ethanone moiety can participate in base- or acid-catalyzed aldol condensations. A particularly relevant reaction is the Claisen-Schmidt condensation, which occurs between a ketone (like 1-(indolin-5-yl)ethanone) and an aromatic aldehyde that lacks alpha-hydrogens. lumenlearning.comjackwestin.com This reaction typically proceeds by forming a ketone enolate, which then acts as a nucleophile, attacking the aldehyde to yield a β-hydroxyketone that can subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.org

Reductions: The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) (CH₂) group. Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) will convert the ketone to a secondary alcohol. More vigorous reduction conditions, such as the Clemmensen (using zinc-amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, can fully deoxygenate the carbonyl to a methylene group, yielding an ethyl group on the indoline ring.

Oxidations: As a methyl ketone, the ethanone group is susceptible to oxidation via the haloform reaction. Treatment with sodium hypohalite (e.g., NaOBr or NaOI) converts the methyl group into a haloform (CHBr₃ or CHI₃) and the acetyl group into a carboxylate, providing a route to indoline-5-carboxylic acid.

Table 2: Summary of Reactions at the Ethanone Carbonyl Group

| Reaction Type | Key Reagents | Product Functional Group |

|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) | Alkane (Ethyl group) |

| Haloform Reaction | I₂, NaOH | Carboxylic Acid and Iodoform |

Functionalization of the Alpha-Carbon

The hydrogen atoms on the methyl group adjacent to the carbonyl (the alpha-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. Besides the aldol reaction, this reactivity allows for reactions such as alpha-halogenation, where the alpha-position is substituted with a halogen (e.g., using Br₂ in acetic acid). The resulting α-haloketone is a valuable intermediate for further nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Indoline Ring

The benzene (B151609) portion of the indoline ring can undergo substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents. For these reactions, the free base form, 1-(Indolin-5-yl)ethanone, is the relevant substrate.

Electrophilic Aromatic Substitution (EAS): The indoline ring possesses two powerful directing groups: the nitrogen atom and the C5-acetyl group.

The indoline nitrogen is a potent activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C7 (ortho) and C4 (para, relative to the nitrogen) positions.

The acetyl group is a deactivating group and a meta-director, directing electrophiles to the C4 and C6 positions.

The combined influence of these groups makes the indoline ring highly activated towards electrophilic substitution. The directing effects are synergistic, strongly favoring substitution at positions C4 and C6. The powerful activating nature of the nitrogen atom generally overcomes the deactivating effect of the acetyl group, leading to high reactivity at these sites. wikipedia.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. pearson.com

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group (like a halide). nih.gov The indoline ring, being electron-rich due to the nitrogen atom, is not predisposed to NAS. acs.orgnii.ac.jp While the acetyl group is electron-withdrawing, it is not typically sufficient to activate the ring for NAS unless other powerful withdrawing groups or a leaving group are also present. Therefore, 1-(Indolin-5-yl)ethanone is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Regioselectivity and Electronic Effects of Substituents

The reactivity of the 1-(indolin-5-yl)ethanone core in electrophilic aromatic substitution (EAS) is directed by the combined electronic effects of the indoline nitrogen and the 5-acetyl group.

The indoline nitrogen, being a secondary amine, possesses a lone pair of electrons that can be donated into the aromatic ring through resonance. This makes the amino group a powerful activating substituent and an ortho, para-director for electrophilic attack ncert.nic.inmsu.edu. For the indoline ring, this directs electrophiles to positions 4 and 7.

Conversely, the acetyl group at the 5-position is an electron-withdrawing group (EWG) due to the electronegativity of the carbonyl oxygen and its ability to accept electron density via resonance. This deactivates the ring towards electrophilic attack and acts as a meta-director, guiding incoming electrophiles to positions 4 and 6 relative to itself ncert.nic.inmsu.edu.

| Position on Benzene Ring | Effect of Indoline Nitrogen (-NH-) | Effect of Acetyl Group (-COCH₃) | Predicted Outcome |

|---|---|---|---|

| 4 | Activating (para) | Deactivating (meta) | Favored site of substitution |

| 6 | Deactivating (meta) | Deactivating (meta) | Disfavored site of substitution |

| 7 | Activating (ortho) | Deactivating (para) | Possible site, but may be sterically hindered |

Influence of the Hydroiodide Moiety on Reactivity

The hydroiodide moiety signifies that the indoline nitrogen is protonated, forming an indolinium iodide salt. This protonation has a profound impact on the molecule's reactivity.

The resulting ammonium (B1175870) group (-NH₂⁺-) acts as a very strong electron-withdrawing group through a powerful negative inductive effect (-I). This effect drastically reduces the electron density of the aromatic ring, making the molecule significantly less nucleophilic and thus strongly deactivated towards electrophilic aromatic substitution ncert.nic.inlibretexts.org. This deactivation is often exploited as a protective strategy in syntheses involving highly reactive aromatic amines to prevent unwanted side reactions libretexts.org.

In the event that an EAS reaction is forced to occur on the protonated species under harsh conditions, the directing effect also changes. The -NH₂⁺- group is a meta-director. Consequently, electrophilic attack would be directed to positions 4 and 6, which are meta to the ammonium cation.

Furthermore, the protonation of the nitrogen atom sequesters its lone pair of electrons, rendering it non-nucleophilic. As a result, 1-(indolin-5-yl)ethanone hydroiodide will not readily undergo reactions typical of secondary amines, such as N-acylation or N-alkylation, unless a base is added to neutralize the salt and liberate the free amine ncert.nic.in. The iodide ion serves as the counter-ion and does not typically participate directly in these reactions, although it can act as a nucleophile in other contexts.

Ring Expansion and Contraction Reactions of the Indoline Core

Skeletal modification of the indoline core through ring expansion or contraction offers a pathway to diverse and structurally complex heterocyclic systems. While reactions specific to 1-(indolin-5-yl)ethanone are not extensively documented, established methodologies for the closely related indole scaffold provide a strong basis for potential transformations.

Ring expansion of indoles to quinolines is a well-known transformation. The classical Ciamician-Dennstedt rearrangement, which involves the insertion of a dichlorocarbene into the indole C2-C3 bond, is one such method nih.govnih.gov. Modern advancements have led to milder and more versatile protocols. For instance, the use of α-chlorodiazirines as carbene precursors allows for the insertion of a single carbon atom to convert indoles and pyrroles into quinolines and pyridines, respectively, with improved yields and functional group tolerance nih.govorganic-chemistry.orgacs.org. Another powerful strategy involves a rhodium(II)-catalyzed cyclopropanation of the indole C2-C3 double bond with a halodiazoacetate, which forms a labile indoline cyclopropane intermediate that subsequently rearranges to a quinoline-3-carboxylate beilstein-journals.orgnih.gov. Other innovative methods include thiol-mediated cascade reactions and visible-light-induced oxidative expansions nih.govrsc.org. These methods could potentially be adapted for the indoline core of the title compound, likely requiring an initial oxidation to the corresponding indole.

Ring contraction reactions of the indoline core are less common. Such transformations typically involve significant skeletal reorganization, for which general methods are still emerging. Strategies for skeletal editing, such as oxidative cleavage followed by recyclization, could theoretically be applied to achieve ring contraction, but this remains a specialized area of research researchgate.net.

| Reaction Type | Key Reagents | Intermediate/Mechanism | Product Class | Reference |

|---|---|---|---|---|

| Modified Ciamician-Dennstedt | α-Chlorodiazirines, Na₂CO₃ | Carbene insertion into C2-C3 bond | Substituted Quinolines | nih.govacs.org |

| Catalytic Cyclopropanation | Ethyl halodiazoacetate, Rh(II) catalyst | Indoline cyclopropane rearrangement | Quinoline-3-carboxylates | beilstein-journals.orgnih.gov |

| Thiol-Mediated Cascade | Thiols, Brønsted acid (in situ) | Spirocyclization/one-atom expansion | Functionalized Quinolines | nih.gov |

| Photochemical Expansion | Amidines, photosensitizer, visible light | Oxidative ring opening/cyclization | Quinazolinones | rsc.org |

Multicomponent Reactions (MCRs) Incorporating this compound as a Component

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step by combining three or more reactants rsc.orgorganic-chemistry.org. 1-(Indolin-5-yl)ethanone, particularly in its free base form, is an attractive substrate for MCRs due to its multiple reactive sites: the nucleophilic secondary amine, the activated aromatic ring, the electrophilic carbonyl carbon, and the enolizable α-methyl protons.

One of the most relevant MCRs for this scaffold is the Povarov reaction, which typically involves an aniline, an aldehyde, and an electron-rich alkene to construct tetrahydroquinoline derivatives wikipedia.orgmdpi.com. The indoline moiety can serve as the aniline component. A three-component reaction between 1-(indolin-5-yl)ethanone, an aldehyde, and an alkene, catalyzed by a Lewis acid, could lead to the formation of complex polycyclic structures fused at the 6,7-positions of the indoline ring. A particularly relevant variation involves an iodine-mediated formal [3+2+1] cycloaddition that uses methyl ketones directly as a three-carbon synthon, proceeding through a Povarov-type mechanism organic-chemistry.org.

The Mannich reaction is another plausible transformation, where the indoline acts as the amine component, reacting with an aldehyde (e.g., formaldehyde) and an active hydrogen compound nih.govmdpi.com. Furthermore, the ketone functionality could participate in reactions such as the Hantzsch pyridine synthesis or the Biginelli reaction to generate dihydropyridine and dihydropyrimidine derivatives, respectively organic-chemistry.org.

| MCR Name | Other Components | Reactive Site of Indoline Derivative | Potential Product Scaffold | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aldehyde, Alkene | Amine and Aromatic Ring (C6/C7) | Indoline-fused Tetrahydroquinolines | wikipedia.orgmdpi.com |

| Iodine-Mediated Povarov-Type | Aniline, Styrene | Methyl Ketone | Substituted Quinolines | organic-chemistry.org |

| Mannich Reaction | Aldehyde, Enolizable Ketone | Amine (as nucleophile) | β-Amino Ketones | nih.gov |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Acetyl group (as β-dicarbonyl equivalent) | Substituted Dihydropyridines | organic-chemistry.org |

Note: Participation in these reactions would require the use of the free base form of 1-(indolin-5-yl)ethanone, not the hydroiodide salt.

Structure Activity Relationship Sar Investigations of Indoline Derived Compounds Non Clinical Focus

Design Principles for Indoline (B122111) Scaffolds in Bioactive Molecules

The indoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov The design of bioactive molecules based on the indoline core involves a deep understanding of its structural features and how they interact with biological targets. The non-coplanar nature of the indoline ring system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a three-dimensional architecture that can be exploited for specific molecular recognition. nih.gov This inherent three-dimensionality, combined with the hydrogen bond donor/acceptor capability of the indoline nitrogen and the potential for diverse substitutions on the aromatic and heterocyclic rings, forms the basis for its design as a versatile pharmacophore. researchgate.netnih.gov

Pharmacophore modeling is a crucial tool in identifying the key structural features of indoline derivatives that are essential for their interaction with specific biological targets. These models highlight the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition. mdpi.com

For instance, in the design of inhibitors for amyloid aggregation, a pharmacophore model (AAHRR) was developed for indole (B1671886) and isatin-based compounds. This model identified two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R) as key features. The indoline core, along with isatin (B1672199) or indandione cores, was mapped to one of the aromatic rings (R12) and the hydrophobic region (H11). mdpi.com This demonstrates how the indoline scaffold can contribute essential hydrophobic and aromatic interactions within a pharmacophore.

The indoline structure itself presents key interaction points. The nitrogen atom can act as a hydrogen bond acceptor, while the NH group can serve as a hydrogen bond donor. nih.gov The benzene portion of the molecule provides a surface for hydrophobic and aromatic interactions, such as pi-pi stacking or hydrophobic pocket binding. nih.govnih.gov Theoretical and in vitro studies focus on how modifications to this core scaffold influence these interactions, thereby modulating the biological activity.

Table 1: Key Pharmacophoric Features of the Indoline Scaffold

| Feature | Description | Potential Interactions |

|---|---|---|

| Aromatic Ring | The fused benzene ring. | Hydrophobic interactions, π-π stacking, cation-π interactions. |

| Nitrogen Atom | The nitrogen within the five-membered ring. | Hydrogen bond acceptor (lone pair) or donor (when protonated). |

| NH Group | The proton on the nitrogen atom. | Hydrogen bond donor. |

| Substitutable Positions | Various positions on both the aromatic and heterocyclic rings. | Allows for the introduction of diverse functional groups to fine-tune interactions and properties. |

The substitution pattern on the indoline scaffold plays a pivotal role in determining the molecule's affinity and selectivity for its biological target. nih.govmdpi.com By strategically placing different functional groups at various positions on the indoline ring, medicinal chemists can modulate the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing its binding to a target protein. researchgate.net

Structure-activity relationship (SAR) studies have shown that even minor changes in the substitution pattern can lead to significant differences in biological activity. For example, in the development of HIV-1 fusion inhibitors, the placement and nature of substituents on a bis-indole scaffold were critical for potency. It was demonstrated that the presence of a fourth aromatic ring system was essential for submicromolar antiviral activity. nih.govacs.org

The position of substitution is also crucial. Functionalization at the C4, C5, C6, and C7 positions of the indole's benzene ring can be challenging but offers a way to fine-tune the molecule's properties. nih.gov For example, studies have shown that the introduction of halogen derivatives (F, Cl, Br) at the C5 or C7 position of the indole scaffold can affect cytotoxicity in anticancer agents. mdpi.com Similarly, the presence of a double bond and an ester group at position 3 has been shown to increase cytotoxicity. mdpi.com

The electronic nature of the substituents also has a significant impact. Electron-donating or electron-withdrawing groups can alter the electron density of the indole ring system, which in turn can affect its interaction with the target. nih.gov For instance, in the synthesis of trisindolines, the reactivity of the indole and isatin precursors is influenced by the position and type of substituents (electron-donating or electron-withdrawing) on their rings. nih.gov

Table 2: Influence of Substituent Position on Indole Derivatives' Activity

| Position | Type of Substituent | Effect on Activity | Reference Example |

|---|---|---|---|

| C3 | Double bond and ester group | Increased cytotoxicity | Anticancer agents mdpi.com |

| C5 | Halogen derivatives (F, Cl, Br) | Affects cytotoxicity | Anticancer agents mdpi.com |

| C7 | Halogen derivatives (F, Cl, Br) | Affects cytotoxicity | Anticancer agents mdpi.com |

| Ring D (in bis-indoles) | Aromatic ring system | Essential for antiviral potency | HIV-1 fusion inhibitors nih.govacs.org |

Rational Design and Synthesis of Indoline Derivatives for Specific Biochemical Interactions

The rational design of indoline derivatives involves a cyclical process of designing, synthesizing, and testing new compounds based on an understanding of the target's structure and the SAR of existing ligands. nih.govmdpi.com This approach aims to optimize the interactions between the indoline-based molecule and its biological target to achieve a desired biochemical effect.

The C5-position of the indole ring is another key site for functionalization, although it can be challenging to modify due to its lower reactivity compared to other positions. sciencedaily.com Recent advances in synthetic chemistry, such as copper-catalyzed reactions, have provided more efficient ways to introduce alkyl groups at the C5 position. sciencedaily.com In the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, synthetic strategies were employed to decorate both the N-1 and C-5 positions of 5-nitroindoline (B147364). acs.org

In one study, a series of indoline derivatives were synthesized by reacting 5-nitroindoline with a substituted benzoyl chloride. The nitro group at the C5-position was then reduced to an amine, which was further reacted to produce the final compounds. This highlights a synthetic route where the C5-position is a key anchor for introducing diversity. researchgate.net

In the design of anti-Candida albicans agents, a series of indole derivatives were synthesized and their structure-activity relationships were analyzed. nih.gov Similarly, in the development of indole-chalcone hybrids as analgesic and anti-inflammatory agents, a chalcone (B49325) linker was used to connect the indole scaffold to a 3',4'-(methylenedioxy)acetophenone (B355635) moiety. acs.org

The nature of the peripheral substituents can also have a profound effect on activity. In a study on indole-based HIV-1 fusion inhibitors, a variety of polar and nonpolar groups were introduced on a peripheral aromatic ring (ring D) to probe the SAR. acs.org The choice of these substituents can affect properties such as solubility, metabolic stability, and target affinity.

Table 3: Examples of Linkers and Peripheral Substituents in Indole Derivatives

| Compound Class | Linker Moiety | Peripheral Substituents | Target/Activity | Reference |

|---|---|---|---|---|

| Indole-Chalcone Hybrids | Chalcone | 3',4'-(methylenedioxy)acetophenone | Analgesic and anti-inflammatory | acs.org |

| Bis-Indole Derivatives | Phenyl | Varied | Anticancer (Lung) | mdpi.com |

| Indole-Acrylamide Derivatives | Acrylamide | Cyano group | Anticancer (Tubulin targeting) | nih.gov |

Mechanistic Studies of Biochemical Activity (Non-Clinical Context)

Understanding the mechanism of action of indoline derivatives at a biochemical level is crucial for their development as research tools and potential therapeutic agents. These studies are typically conducted in non-clinical settings using in vitro assays and cellular models.

For example, mechanistic investigations of a novel indoline-based ferroptosis inhibitor, compound 14, revealed that it functions as a radical-trapping antioxidant. It demonstrated a capacity for scavenging lipid peroxidation comparable to the well-known ferroptosis inhibitor, Ferrostatin-1 (Fer-1). nih.gov

In the context of antifungal research, mechanistic studies on an active indole derivative (compound 1) showed that it could inhibit the yeast-to-hypha transition and biofilm formation in Candida albicans. Furthermore, it was found to increase the activity of efflux pumps, damage mitochondrial function, and decrease intracellular ATP content. nih.gov

These mechanistic studies provide valuable insights into the biochemical pathways modulated by indoline derivatives and help to rationalize the observed SAR. They are essential for the further optimization of lead compounds and for understanding the fundamental biology of the targets they interact with.

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, COX-2, 5-LOX/sEH, IDO1, RIPK1, Kinases)

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component for inhibitors of a wide array of enzymes. The structure-activity relationships (SAR) of these derivatives have been explored to optimize potency and selectivity.

α-Glucosidase: Indole and indoline derivatives have been investigated as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Studies on 3,3-di(indolyl)indolin-2-ones showed that the type and position of substituents influence inhibitory activity. For instance, compounds lacking substituents or those with certain substitutions exhibit lower percentage inhibition compared to others in the same series when tested at a concentration of 50 μg/ml. nih.gov Molecular docking studies of these compounds suggest that interactions with key residues in the enzyme's active site, such as Glu277 and His351, are crucial for their inhibitory function. mdpi.com Other research on indolo[1,2-b]isoquinoline derivatives revealed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. azom.com The SAR analysis indicated that substitutions on the benzene ring generally enhanced activity compared to the unsubstituted parent compound. azom.com

Cyclooxygenase-2 (COX-2): Indoline-containing compounds have been developed as selective COX-2 inhibitors, which are significant targets for anti-inflammatory drugs. Research on 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives identified several compounds with good COX-2 inhibitory activity, with IC50 values in the low micromolar range. researchgate.netnih.gov The indole moiety is considered an important pharmacophore for this activity. researchgate.net SAR studies have shown that specific heterocyclic rings and polar groups can be incorporated into the indoline scaffold to achieve selective COX-2 inhibition with low IC50 values. youtube.com

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): A notable area of research involves the design of indoline-based compounds as dual inhibitors of 5-LOX and sEH, two key enzymes in the arachidonic acid cascade involved in inflammation. nih.govmdpi.com An initial indoline derivative was identified as a potent 5-LOX inhibitor, which guided the design of analogues with dual activity. nih.govnih.gov SAR studies revealed that the presence of a urea (B33335) group is a pivotal requirement for potent sEH inhibition. nih.gov The optimization of these structures led to compounds with IC50 values in the sub-micromolar range for both enzymes. nih.govmdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1, a heme-containing enzyme, is a target for various diseases. Indole and its derivatives have been explored as IDO1 inhibitors. nih.govnih.gov Studies on imidazothiazole derivatives showed that a strong basicity of a nitrogen atom, designed to mimic the imidazole (B134444) nitrogen of other known inhibitors, could lead to potent IDO1 inhibitory activity through strong binding to the heme iron. nih.gov Other work identified a 1-indanone (B140024) scaffold as a novel IDO1 inhibitor through virtual screening, with subsequent SAR exploration confirming its potential. researchgate.net The interaction with key residues such as Phe226 and Arg231 is considered essential for potent inhibitory activity. nih.govnicoyalife.com

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, an inflammatory form of cell death. Indole-based structures are central to several classes of RIPK1 inhibitors. scispace.com Structural optimization of 5-substituted-indole-3-carboxamide derivatives led to the identification of potent dual-mode inhibitors that occupy both the allosteric and ATP binding pockets of RIPK1, exhibiting low nanomolar IC50 values. scispace.commdpi.com Another class of RIPK1 inhibitors, necrostatins, which contain an indole moiety, function by specifically inhibiting the kinase activity of RIPK1. acs.orgnih.gov SAR analysis of necrostatin analogues indicates that the substituent at the 3-position of the imidazolidine (B613845) ring is essential for biological function. acs.orgnih.gov

Kinases: The indoline and indole scaffolds are prevalent in the design of inhibitors for various protein kinases.

Protein Kinase C (PKC): For indolocarbazole and bis-indole inhibitors of PKC, studies have shown that a rigid, cyclic amide structure is compulsory for biological activity; acyclic versions of these compounds have no inhibitory effect. nih.gov

Bruton's Tyrosine Kinase (BTK): Thieno[3,2-d]pyrimidine derivatives featuring indoline substitutions have been evaluated as BTK inhibitors. SAR studies indicated that substitution of the indoline ring at the C-4 position of the core scaffold is unfavorable for interaction with BTK, leading to a loss of inhibitory activity. nih.gov

Epidermal Growth Factor Receptor (EGFR): In the development of quinazoline-based EGFR inhibitors, the attachment of an indole moiety has been explored. SAR studies found that substitutions at positions 1 and 2 of the indole ring decreased in vitro activity, while a small lipophilic bromine at position 3 yielded the best results. youtube.com

Lysine Specific Demethylase 1 (LSD1): A series of indolin-5-yl-cyclopropanamine derivatives were designed as selective LSD1 inhibitors, demonstrating potent enzymatic inhibition with an IC50 value of 24.43 nM for the representative compound. acs.org

| Enzyme Target | Indoline/Indole Derivative Class | Key SAR Findings | IC50 / Activity Range | Reference(s) |

| α-Glucosidase | Indolo[1,2-b]isoquinolines | Substitutions on the benzene ring generally enhance activity. | IC50: 3.44 to 41.24 µM | azom.com |

| COX-2 | 1,3-Dihydro-2H-indolin-2-ones | The indole moiety is an important pharmacophore. | IC50: 2.35 to 3.34 µM | researchgate.netnih.gov |

| 5-LOX / sEH | Indoline-based ureas | Urea group is pivotal for potent sEH inhibition. | IC50: ~0.4 µM for both enzymes | nih.govmdpi.com |

| IDO1 | Imidazothiazoles | Strong nitrogen basicity leads to potent heme iron binding. | Potent inhibition observed | nih.gov |

| RIPK1 | 5-Substituted-indole-3-carboxamides | Dual-mode inhibitors occupy allosteric and ATP pockets. | Low nanomolar IC50 values | scispace.commdpi.com |

| BTK | N-(indolin-6-yl)acrylamide derivatives | Substitution of the indoline ring at the C-4 position is unfavorable. | IC50 > 10,000 nM | nih.gov |

| LSD1 | Indolin-5-yl-cyclopropanamines | Privileged indoline scaffold leads to potent and selective inhibition. | IC50 = 24.43 nM | acs.org |